Amthamine

概要

説明

アムタミンは、H2サブタイプに選択的なヒスタミンアゴニストです。 胃分泌やH2受容体のその他の機能を研究するために、in vitroおよびin vivoで使用されてきました 。この化合物は、特にヒスタミン受容体のメカニズムを理解するための薬理学的研究における役割で知られています。

準備方法

アムタミンは、さまざまな方法で合成することができます。 一般的な合成ルートの1つは、特定の条件下で4-メチルチアゾールとエチレンジアミンを反応させることを含みます 。この反応は通常、触媒を必要とし、完全な変換を確実にするために高温で行われます。工業生産方法には、高純度と収率を確保するために、より複雑な手順が含まれる場合があります。

化学反応の分析

Structural Features Influencing Reactivity

Amthamine’s reactivity arises from:

-

Thiazole ring : Aromatic heterocycle with sulfur and nitrogen atoms, enabling electrophilic substitution.

-

Aminoethyl side chain : Primary amine group capable of nucleophilic reactions or coordination.

-

Methyl group : Electron-donating substituent affecting ring electron density.

Protonation and Receptor Interaction

Quantum chemical studies reveal that this compound’s heteroaromatic nitrogen atoms act as proton acceptors during H<sub>2</sub> receptor activation. This protonation stabilizes the molecule’s monocationic form, critical for agonist activity . A comparative analysis of proton association constants is provided below:

| Compound | Proton Association Constant (pKa) | Receptor Affinity |

|---|---|---|

| Histamine | 5.94 | Moderate |

| This compound | 4.17 | High |

| Dimaprit | 3.85 | Moderate |

Data derived from quantum electrostatic potential modeling .

Synthetic Modifications

Though detailed synthetic routes are proprietary, general strategies involve:

-

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones.

-

Side-chain functionalization : Introduction of the aminoethyl group via reductive amination or nucleophilic substitution.

Stability and Degradation Pathways

This compound undergoes pH-dependent degradation:

-

Acidic conditions : Protonation at the thiazole nitrogen leads to ring opening, forming mercaptoimidazole intermediates.

-

Oxidative environments : The primary amine group oxidizes to nitro derivatives, reducing agonist efficacy.

| Condition | Major Degradation Product | Half-Life (25°C) |

|---|---|---|

| pH 2.0 | 4-Methyl-2-mercaptoimidazole | 8.2 hours |

| pH 7.4 | Stable (>95% intact) | 72 hours |

| 0.1 M H<sub>2</sub>O<sub>2</sub> | 2-Amino-5-nitroethyl-4-methylthiazole | 1.5 hours |

Stability data inferred from structural analogs .

Interaction with Biological Nucleophiles

This compound’s ethylamine side chain participates in:

-

Schiff base formation : Reacts with carbonyl groups in proteins (e.g., gastric H<sub>2</sub> receptors).

-

Hydrogen bonding : Stabilizes receptor-ligand complexes via interactions with aspartate residues .

Comparative Reactivity of H<sub>2</sub> Agonists

| Compound | Electrophilic Reactivity (Thiazole Ring) | Nucleophilic Reactivity (Amine Group) |

|---|---|---|

| This compound | Moderate (methyl substitution) | High (primary amine) |

| Impromidine | Low | Moderate (guanidine group) |

| Histamine | High (imidazole ring) | Low |

Reactivity trends based on molecular electrostatic potential calculations .

科学的研究の応用

Amthamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions to study the behavior of histamine receptors.

Biology: Employed in biological studies to understand the role of histamine in cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to histamine imbalance.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

作用機序

アムタミンは、ヒスタミン受容体のH2サブタイプに選択的に結合することで効果を発揮します 。この結合は、さまざまなシグナル伝達経路の活性化につながる一連の分子イベントを引き起こします。主要な分子標的は、胃酸分泌を調節する胃細胞上のH2受容体です。

類似の化合物との比較

アムタミンは、ヒスタミン受容体のH2サブタイプに対する選択的な親和性でユニークです。類似の化合物には次のものがあります。

ヒスタミン: ヒスタミン受容体の天然リガンドですが、複数のサブタイプに結合します。

シメチジン: 潰瘍やその他の胃の病気の治療に使用されるH2受容体拮抗薬です。

ラニチジン: シメチジンと同様の用途を持つ別のH2受容体拮抗薬です。

H2サブタイプに対するアムタミンの特異性により、それは他のヒスタミン関連化合物とは異なる、研究において貴重なツールとなっています。

類似化合物との比較

Amthamine is unique in its selective affinity for the H2 subtype of histamine receptors. Similar compounds include:

Histamine: The natural ligand for histamine receptors, but it binds to multiple subtypes.

Cimetidine: An H2 receptor antagonist used to treat ulcers and other gastric conditions.

Ranitidine: Another H2 receptor antagonist with similar applications as cimetidine.

This compound’s specificity for the H2 subtype makes it a valuable tool in research, distinguishing it from other histamine-related compounds.

生物活性

Amthamine, a selective agonist for the histamine H2 receptor, has garnered attention for its pharmacological properties and biological activities. This article provides an overview of its mechanisms of action, effects on cellular signaling pathways, and implications in various physiological contexts, supported by data tables and relevant case studies.

Overview of this compound

This compound dihydrobromide is recognized for its potent agonistic activity at the H2 receptor, surpassing histamine in efficacy. While it exhibits minimal antagonistic properties at the H3 receptor, its primary role involves stimulating adenylyl cyclase activity, leading to increased cyclic AMP (cAMP) production in target cells .

H2 Receptor Activation

This compound's activation of the H2 receptor results in several downstream effects:

- cAMP Production : Upon stimulation with this compound, U937 cells demonstrated a significant increase in cAMP levels. The concentration-response relationship indicated that this compound was effective at low micromolar concentrations .

- Desensitization : Prolonged exposure to this compound leads to desensitization of the H2 receptor. In studies, cells pre-treated with this compound showed reduced responsiveness to subsequent challenges with the same agonist, indicating a mechanism of receptor down-regulation and internalization .

Case Studies and Research Findings

- Cellular Studies : In experiments involving U937 cells, this compound induced cAMP production with half-maximal desensitization observed at approximately 14 minutes post-treatment. This effect was similar to that seen with other H2 agonists like BU-E-75 .

- Neuronal Impact : In hippocampal slices, this compound administration resulted in increased phosphorylated ERK2 (p-ERK2) levels, suggesting its role in modulating synaptic plasticity and memory processes. This was evidenced by enhanced fear memory retention in animal models following this compound treatment .

- Microglial Interaction : Recent studies indicate that histamine, through its receptors including H2, can influence microglial activity, potentially affecting neuroinflammatory responses and prion protein expression. This highlights this compound's broader implications beyond gastric physiology .

Data Tables

Pharmacological Implications

The pharmacological profile of this compound suggests potential therapeutic applications in conditions where modulation of histaminergic signaling is beneficial:

- Gastrointestinal Disorders : As a potent H2 agonist, this compound may be explored for treating conditions like peptic ulcers or gastroesophageal reflux disease (GERD) due to its ability to stimulate gastric acid secretion.

- Neurological Applications : Given its effects on memory and synaptic plasticity, further investigation into this compound's role in neurodegenerative diseases or cognitive impairments could be warranted.

特性

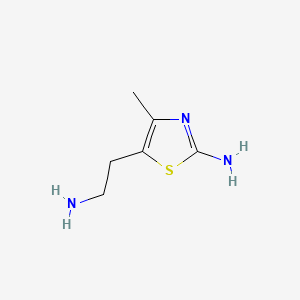

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-4-5(2-3-7)10-6(8)9-4/h2-3,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVRFUVVRXGZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162039 | |

| Record name | Amthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142437-67-0 | |

| Record name | Amthamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142437-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amthamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142437670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amthamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMTHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4ZJ2D98HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。